5-fluoro-2-(trifluoromethyl)-1H-1,3-benzodiazole hydrochloride
Description
5-Fluoro-2-(trifluoromethyl)-1H-1,3-benzodiazole hydrochloride is a halogenated benzodiazole derivative characterized by a fluorine substituent at position 5 and a trifluoromethyl group at position 2. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the fluorine atom may influence electronic properties and binding affinity .
Properties
IUPAC Name |
6-fluoro-2-(trifluoromethyl)-1H-benzimidazole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F4N2.ClH/c9-4-1-2-5-6(3-4)14-7(13-5)8(10,11)12;/h1-3H,(H,13,14);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBBLEDXZOCIYET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)NC(=N2)C(F)(F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF4N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-2-(trifluoromethyl)-1H-1,3-benzodiazole hydrochloride typically involves the introduction of fluorine and trifluoromethyl groups into the benzodiazole core. One common method is the reaction of 2-amino-5-fluorobenzonitrile with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, followed by the addition of hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-fluoro-2-(trifluoromethyl)-1H-1,3-benzodiazole hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the fluorine or trifluoromethyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted benzodiazoles.
Scientific Research Applications
Medicinal Chemistry
5-Fluoro-2-(trifluoromethyl)-1H-1,3-benzodiazole hydrochloride has shown promise in drug development, particularly as an anticancer agent. Research indicates that compounds with fluorinated benzodiazoles exhibit enhanced biological activity due to their ability to interact with biological targets effectively.
Case Study: Anticancer Activity
A study demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. The mechanism involves the induction of apoptosis, which was confirmed through flow cytometry analysis showing increased early and late apoptotic cells upon treatment with the compound.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 15 | Apoptosis induction via caspase activation |
| MCF-7 (Breast Cancer) | 20 | Cell cycle arrest and apoptosis |
| HeLa (Cervical Cancer) | 18 | Mitochondrial dysfunction |
Neuroprotection
The compound has also been investigated for its neuroprotective properties. In animal models of neurodegenerative diseases, it demonstrated the ability to reduce oxidative stress and inflammation, which are critical factors in conditions such as Alzheimer's disease.
Case Study: Neuroprotection in Animal Models
In a controlled study using mice subjected to neurotoxic agents, administration of this compound resulted in significant preservation of neuronal integrity and function.
| Parameter Measured | Control Group | Treatment Group |
|---|---|---|
| Neuronal Survival (%) | 45 | 75 |
| Oxidative Stress Markers | High | Low |
| Inflammatory Cytokines (pg/mL) | Elevated | Reduced |
Material Science
Beyond biological applications, this compound is being explored for its potential use in material science, particularly in the development of fluorinated polymers and coatings. The trifluoromethyl group enhances hydrophobicity and chemical resistance, making it suitable for protective coatings in various industrial applications.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the trifluoromethyl group have been explored to enhance biological activity while minimizing toxicity.
Mechanism of Action
The mechanism of action of 5-fluoro-2-(trifluoromethyl)-1H-1,3-benzodiazole hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine and trifluoromethyl groups enhances its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
The table below compares key physicochemical parameters of 5-fluoro-2-(trifluoromethyl)-1H-1,3-benzodiazole hydrochloride with similar compounds:
| Compound Name | Substituents (Position) | Molecular Weight | logP | Melting Point (°C) | Key Structural Differences |
|---|---|---|---|---|---|
| 5-Fluoro-2-(trifluoromethyl)-1H-1,3-benzodiazole HCl | F (5), CF₃ (2) | Not Reported | ~3.0* | Not Reported | Reference compound |
| 4,6-Dichloro-2-(trifluoromethyl)-1H-1,3-benzodiazole | Cl (4,6), CF₃ (2) | ~280.5† | ~3.5† | Not Reported | Chlorine substituents increase steric bulk |
| 1-Ethyl-5-fluoro-1H-1,3-benzodiazol-2-amine HCl | F (5), NH₂ (2), ethyl (N1) | 215.66 | ~1.8‡ | Not Reported | Ethyl and amine groups enhance polarity |
| 5-Bromo-2-(1-chloroethyl)-1H-1,3-benzodiazole HCl | Br (5), Cl-CH₂CH₃ (2) | 295.99 | 3.597 | 221–223 | Bromine and chloroethyl increase lipophilicity |
| 5-Bromo-6-fluoro-2-methyl-1H-1,3-benzodiazole HCl | Br (5), F (6), CH₃ (2) | ~270.6† | ~2.8† | Not Reported | Methyl group reduces steric hindrance |
*Estimated based on substituent contributions.
†Calculated using molecular formula.
‡Inferred from polar functional groups.
Key Observations:
- Lipophilicity : The trifluoromethyl group in the reference compound likely confers higher logP (~3.0) compared to the ethyl-amine derivative (logP ~1.8) but lower than the bromo-chloroethyl analog (logP 3.597) .
- Steric Effects : Chlorine at positions 4 and 6 (4,6-dichloro analog) may hinder binding to flat active sites, whereas smaller groups like fluorine or methyl improve accessibility .
EGFR Inhibition
The 4,6-dichloro-2-(trifluoromethyl)-1H-1,3-benzodiazole exhibited a binding energy of -6.42 kcal/mol to EGFR (PDB: 1M17) with a Ki of 32.54 µM, suggesting moderate inhibitory activity. The chloro substituents likely enhance hydrophobic interactions but may reduce solubility . In contrast, the reference compound’s fluorine substituent could improve solubility and target compatibility, though direct docking data is unavailable.
Structural Flexibility and Stability
Molecular dynamics simulations (e.g., AutoDock4) indicate that trifluoromethyl-substituted benzodiazoles form stable complexes with proteins due to strong van der Waals interactions. However, bulkier analogs like the bromo-chloroethyl derivative may exhibit reduced conformational flexibility, affecting binding kinetics .
Comparison with Heterocyclic Analogs
- Benzothiazole Derivatives: 2-[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]ethanamine hydrochloride replaces the benzodiazole core with benzothiazole.
- Pyridine Derivatives : 1-[5-Fluoro-2-(trifluoromethyl)pyridin-4-yl]methanamine hydrochloride () has a pyridine ring, which is less electron-rich than benzodiazole, possibly reducing affinity for aromatic stacking interactions .
Biological Activity
5-Fluoro-2-(trifluoromethyl)-1H-1,3-benzodiazole hydrochloride is a synthetic compound belonging to the benzodiazole class, known for its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a unique trifluoromethyl group that enhances its biological activity. The general formula is represented as follows:
This compound interacts with various biological targets, primarily enzymes and receptors involved in cellular signaling pathways. Its mechanism of action may involve:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes that are crucial for cell proliferation.
- Modulation of Signaling Pathways : It has been shown to affect pathways related to apoptosis and cell survival.
Biological Activity Overview
The biological activity of this compound has been assessed in various studies. Key findings are summarized in the table below:
Case Studies
Several studies have highlighted the potential of this compound in therapeutic applications:
- Anticancer Study : A study evaluated the compound's effect on various cancer cell lines, demonstrating significant cytotoxicity against HCT-116 cells while sparing normal cell lines. The IC50 values indicated a promising therapeutic index for further development .
- Antioxidant Evaluation : The compound was tested using DPPH and ABTS assays, showing strong free radical scavenging activity. This suggests its potential as an antioxidant agent in therapeutic formulations .
- Antimicrobial Testing : In vitro tests revealed that the compound exhibited antimicrobial effects against strains such as Acinetobacter baumannii and Pseudomonas aeruginosa, indicating its potential use in treating infections caused by resistant bacteria .
Structure-Activity Relationship (SAR)
The presence of the trifluoromethyl group is critical for enhancing the biological activity of benzodiazole derivatives. Studies suggest that modifications to this group can significantly influence the compound's binding affinity and metabolic stability .
Q & A
Q. What are the key structural features of 5-fluoro-2-(trifluoromethyl)-1H-1,3-benzodiazole hydrochloride, and how do they influence its chemical stability?
The compound features a benzodiazole core (a bicyclic structure with two nitrogen atoms) substituted with a fluorine atom at the 5-position and a trifluoromethyl (-CF₃) group at the 2-position. The fluorine enhances electronegativity and metabolic stability, while the -CF₃ group increases lipophilicity and steric bulk, contributing to resistance toward nucleophilic attack . The hydrochloride salt improves solubility in polar solvents, critical for biological assays .
Q. What synthetic routes are commonly employed to prepare this compound, and what intermediates are critical?
Synthesis typically involves:
- Step 1 : Halogenation of a benzodiazole precursor (e.g., 5-fluoro-1H-1,3-benzodiazole) using trifluoromethylation reagents like (trifluoromethyl)copper complexes or Umemoto’s reagent.
- Step 2 : Acidic workup to form the hydrochloride salt.
Key intermediates include 2-amino-5-fluorophenol (for benzodiazole ring formation) and trifluoromethylated aromatic precursors. Reaction conditions (e.g., anhydrous, inert atmosphere) are critical to avoid hydrolysis of the -CF₃ group .
Q. Which analytical techniques are essential for characterizing purity and structural integrity?
- NMR Spectroscopy : ¹⁹F NMR confirms the presence and position of fluorine and -CF₃ groups.
- HPLC-MS : Validates purity (>95%) and molecular weight.
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions (e.g., O–H···O, C–H···F), critical for understanding solid-state stability .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorine substitution) impact pharmacokinetic properties?
Fluorine at the 5-position reduces metabolic oxidation by cytochrome P450 enzymes, enhancing half-life. The -CF₃ group increases membrane permeability but may reduce aqueous solubility, necessitating formulation optimization (e.g., co-solvents or prodrug strategies). Comparative studies with non-fluorinated analogs show improved bioavailability .
Q. What methodological strategies resolve contradictions in reported biological activity data?
Discrepancies in enzyme inhibition assays (e.g., IC₅₀ values) may arise from:
- Assay Conditions : Variations in pH, ionic strength, or reducing agents (e.g., DTT) can alter compound reactivity.
- Cellular Models : Differences in membrane transporter expression affect intracellular accumulation.
Resolution : Standardize assay protocols (e.g., ISO 20787) and validate results across multiple cell lines (e.g., HEK293 vs. HeLa) .
Q. How can computational modeling guide the optimization of this compound for target selectivity?
- Molecular Docking : Predicts binding modes to off-target receptors (e.g., benzodiazepine receptors) to avoid CNS side effects.
- QSAR Studies : Correlate substituent electronic parameters (Hammett σ) with activity against specific kinases.
- MD Simulations : Assess stability of ligand-receptor complexes over nanosecond timescales .
Q. What experimental designs mitigate challenges in studying its reactivity under physiological conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
